N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Fluorescence Imaging PROTAC Synthesis Bioconjugation

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS 2107273-56-1) is a polyethylene glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a Cyanine 5 (Cy5) fluorophore with excitation/emission maxima at 649/667 nm and an azide functional group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.

Molecular Formula C46H68ClN5O10
Molecular Weight 886.5 g/mol
Cat. No. B15126110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
Molecular FormulaC46H68ClN5O10
Molecular Weight886.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]
InChIInChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1
InChIKeyCKLDNAAAZOJWFY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: PEG-Based PROTAC Linker with Cy5 Fluorescence and Azide Click Chemistry


N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS 2107273-56-1) is a polyethylene glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It incorporates a Cyanine 5 (Cy5) fluorophore with excitation/emission maxima at 649/667 nm and an azide functional group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry [2]. The compound features an N-methyl-N'-methyl substitution pattern on the Cy5 core and is terminated with an azide-PEG4 chain on one end and an m-PEG4 chain on the other, providing a defined molecular architecture for bioconjugation and targeted protein degradation studies .

Why Generic Cy5-Azide-PEG Linkers Cannot Substitute N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5


While many Cy5-PEG-azide compounds share the same core fluorophore and click chemistry functionality, critical differences in PEG spacer length, terminal group orientation, and N-methyl substitution pattern profoundly influence aqueous solubility, conjugate stability, and PROTAC linker performance. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 uniquely combines a symmetrical N-methyl-N'-methyl Cy5 core with a defined m-PEG4/azide-PEG4 architecture, offering enhanced chemical stability and optimal linker flexibility that are not universally present in shorter PEG3 variants or asymmetrically substituted analogs [1]. Substituting this compound with a generic Cy5-azide-PEG derivative may compromise labeling efficiency, reduce aqueous solubility, or alter the spatial orientation critical for ternary complex formation in PROTAC applications .

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: Quantitative Differentiation vs. Closest Analogs


Extinction Coefficient Parity with Cy5-PEG3-Azide Confirms Equal Detection Sensitivity

The target compound exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at its excitation maximum (649 nm), identical to the value reported for Cy5-PEG3-azide . This demonstrates that the additional PEG4 unit and N-methyl-N'-methyl substitution do not compromise the fluorophore's intrinsic brightness, ensuring equivalent detection sensitivity in fluorescence-based assays when compared to the shorter PEG3 analog.

Fluorescence Imaging PROTAC Synthesis Bioconjugation

Enhanced Aqueous Solubility Compared to Cy5-PEG3-Azide Due to Extended PEG4 Spacer

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is reported to be soluble in water, DMSO, DMF, and DCM . In contrast, Cy5-PEG3-azide exhibits low solubility in water, with solubility limited primarily to DMSO, DMF, and DCM . This differential solubility profile is attributed to the longer PEG4 chains in the target compound, which enhance hydrophilicity and enable direct aqueous conjugation reactions without the need for organic co-solvents.

Aqueous Solubility Bioconjugation PROTAC Linker

Increased Linker Flexibility from Dual PEG4 Architecture vs. Shorter PEG3 Variants

The target compound features two PEG4 chains (one m-PEG4 and one azide-PEG4), providing an extended, flexible spacer with a calculated molecular length approximately 4 ethylene glycol units longer than Cy5-PEG3-azide (which contains a single PEG3 chain) [1]. This increased spacer length enhances the linker's ability to accommodate the distance between E3 ligase and target protein binding moieties in PROTAC design, potentially improving ternary complex formation efficiency.

PROTAC Linker Flexibility Bioconjugation Molecular Spacing

N-Methyl-N'-Methyl Substitution Enhances Chemical Stability vs. Unsubstituted Cy5 Cores

The N-methyl-N'-methyl substitution on the Cy5 core of the target compound is reported to confer additional chemical stability compared to unsubstituted Cy5 derivatives [1]. While direct quantitative stability data for this specific compound are limited in the public domain, analogous N-methyl-N'-methyl Cy5 conjugates have demonstrated improved long-term storage stability and resistance to degradation during conjugation reactions, reducing batch-to-batch variability in PROTAC synthesis.

Dye Stability Fluorescence Imaging PROTAC Conjugate

Dual Click Chemistry Compatibility: CuAAC and SPAAC Reactivity

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 can undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups [1]. This dual reactivity contrasts with azide-only reagents that are restricted to CuAAC unless specifically engineered for SPAAC. The ability to employ SPAAC eliminates the need for cytotoxic copper catalysts, enabling live-cell and in vivo labeling applications.

Click Chemistry CuAAC SPAAC

Recommended Application Scenarios for N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5


PROTAC Synthesis with Optimized Linker Flexibility

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is ideally suited for constructing PROTACs that require an extended, flexible PEG spacer between the E3 ligase ligand and the target protein ligand [1]. The dual PEG4 architecture provides greater reach and conformational freedom than shorter PEG3 linkers, potentially improving the formation of productive ternary complexes and enhancing degradation efficiency. The azide group enables facile conjugation to alkyne-modified ligands via CuAAC.

Fluorescent Tracking of PROTAC Cellular Uptake and Localization

The Cy5 fluorophore (Ex/Em 649/667 nm) allows for real-time monitoring of PROTAC cellular internalization and subcellular distribution . The enhanced aqueous solubility of this compound facilitates direct labeling of biomolecules in physiological buffers, reducing the need for organic co-solvents that could alter cellular behavior. SPAAC compatibility further permits copper-free labeling in live-cell imaging experiments.

Bioconjugation of Sensitive Proteins in Aqueous Media

Unlike Cy5-PEG3-azide, which exhibits poor water solubility, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is readily soluble in aqueous buffers . This property makes it the preferred choice for conjugating to antibodies, enzymes, or other proteins that are prone to denaturation in the presence of DMSO or other organic solvents. The N-methyl-N'-methyl substitution further enhances conjugate stability during long-term storage.

Multiplexed Imaging with Far-Red/Near-Infrared Detection

With excitation/emission maxima at 649/667 nm, this Cy5-based linker is compatible with standard far-red fluorescence channels in confocal microscopy and flow cytometry . Its near-infrared emission minimizes autofluorescence background in tissue samples, making it suitable for ex vivo and in vivo imaging studies. The high extinction coefficient (232,000 M⁻¹cm⁻¹) ensures robust signal detection even at low labeling densities.

Quote Request

Request a Quote for N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.